4-Tert-butylbenzene-1,3-diamine

Epoxy Curing Thermoset Polymers Aromatic Diamines

Procurement pain point: Unsubstituted MPD or MDA cannot replicate the thermal profile and solubility enabled by the ortho-tert-butyl group. 4-Tert-butylbenzene-1,3-diamine solves this with: - Bulky substituent that increases free volume → enhanced polyimide solubility for coatings/films - Steric hindrance that suppresses adjacent amino reactivity → enables hyperbranched polymers without gelation - Documented Tg enhancement for power electronics underfill & high-temp adhesives High-purity grade (≥98%) also available as Bosentan impurity reference standard.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 10362-14-8
Cat. No. B3045244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butylbenzene-1,3-diamine
CAS10362-14-8
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=C(C=C1)N)N
InChIInChI=1S/C10H16N2/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6H,11-12H2,1-3H3
InChIKeyJFQJDZQPICZGJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Tert-butylbenzene-1,3-diamine: Sterically Hindered Diamine Monomer


4-Tert-butylbenzene-1,3-diamine (CAS 10362-14-8), also known as diamino tert-butyl benzene or 4-tert-butyl-m-phenylenediamine, is a ring-alkylated aromatic diamine featuring a bulky tert-butyl substituent ortho to one of the amino groups on a benzene-1,3-diamine scaffold [1]. This sterically demanding group imparts differentiated reactivity and final polymer properties compared to unsubstituted m-phenylene diamine (MPD) and other linear or less-hindered aromatic diamines [2]. The compound serves as a key monomer for soluble polyimides [3] and as a specialty curing agent for epoxy resins where modified glass transition temperatures and thermal stability are required . Its value proposition lies in the quantifiable, verifiable performance shifts driven by the tert-butyl group—shifts that are not achievable with generic, unsubstituted aromatic diamine alternatives.

Soluble polyimide monomer – tert-butyl group enhances polymer solubility, enabling solution-based film and coating processing.
Epoxy curing agent – steric hindrance modifies network free volume, shifting glass transition temperature and thermal stability profiles.
Controlled-reactivity building block – suppressed ortho-amino reactivity supports hyperbranched polymer synthesis without gelation.

4-Tert-butylbenzene-1,3-diamine: Advantages Over Unsubstituted Diamines


Generic substitution of 4-tert-butylbenzene-1,3-diamine with simpler aromatic diamines like m-phenylene diamine (MPD) or 4,4'-diaminodiphenylmethane (MDA) leads to fundamentally different material outcomes that cannot be compensated for by formulation adjustments. The tert-butyl group is not merely an inert 'spectator' substituent; it actively modulates the reactivity of the adjacent amino group through steric hindrance [1] and introduces free volume into the polymer matrix, which directly impacts glass transition temperature (Tg) and solubility [2]. Consequently, resins cured with this compound exhibit a distinct thermal profile and processability window [3]. Simply substituting MPD or a linear diamine would result in a higher reactivity, lower solubility, and a different Tg plateau, failing to meet the specific performance specifications for applications requiring controlled reactivity or enhanced solubility .

Different Tg and thermal profile
Replacing with unsubstituted m-phenylene diamine may shift the cured network Tg and thermal stability downward; steric free-volume effects are not replicated by generic diamines.
Loss of solubility enhancement
Linear or less-hindered diamines typically yield less soluble polyimides, limiting solution-processing routes that the tert-butyl group enables.
Uncontrolled reactivity in hyperbranched synthesis
Monomers without ortho-steric hindrance exhibit uniform amine reactivity, risking gelation instead of the controlled AB2 intermediate formation reported for this monomer.

4-Tert-butylbenzene-1,3-diamine: Performance vs. m-Phenylene Diamine


Higher Epoxy Tg vs. MPD

In a direct comparative study of diglycidyl ether of bisphenol-A (DGEBA) epoxy resin cured with various aromatic diamines, the incorporation of a tert-butyl group on the m-phenylene diamine (MPD) ring resulted in a measurable increase in the glass transition temperature (Tg) of the cured network [1]. While the study does not provide the exact Tg value for the tert-butyl derivative in the publicly accessible abstract, it establishes a clear class-level trend that larger alkyl substituents (isopropyl and tert-butyl) increase Tg relative to MPD [2]. This trend is corroborated by a related patent which explicitly states that 'Larger alkyl substituents, such as isopropyl or tert-butyl, were found to increase the Tg of the cured resins' [2]. This differentiation is critical for applications requiring enhanced dimensional stability at elevated temperatures.

Tg vs. MPD
Class-level
Higher Tg reported for ring-alkylated diamine-cured DGEBA vs. MPD (exact value not publicly disclosed)
Supports network Tg endpoint interpretation; class-level evidence may require DSC verification in user formulation.
DGEBA stoichiometric cure; DSC measurement. Source: ACS Symposium Series 367.
Epoxy Curing Thermoset Polymers Aromatic Diamines

Improved Thermal Stability vs. MPD

Thermogravimetric analysis (TGA) of DGEBA epoxy resins cured with ring-alkylated m-phenylene diamines (MPDs) demonstrated 'slightly higher thermal stability' compared to resins cured with unsubstituted MPD [1]. This class-level improvement indicates that the tert-butyl group imparts greater resistance to thermal degradation, which is a direct and verifiable advantage over the generic MPD alternative. While the precise decomposition temperature shift is not quantified in the available abstract, the directional improvement is consistently reported [1].

Thermal stability vs. MPD
Class-level
Slightly higher thermal stability by TGA for ring-alkylated MPD-cured resins vs. unsubstituted MPD (directional, not quantified)
Supports thermal stability endpoint review; reported improvement should be validated in target formulation.
DGEBA network; TGA under nitrogen. Source: ACS Symposium Series 367.
Thermal Stability Epoxy Curing Thermogravimetric Analysis

Steric Control of Reactivity for Hyperbranched Polyimides

In the synthesis of hyperbranched polyimides (HBPIs), a triamine monomer incorporating the 4-tert-butylbenzene-1,3-diamine moiety (N1,N1-bis(4-aminophenyl)-4-(tert-butyl)benzene-1,3-diamine) exhibited a stark difference in amino group reactivity [1]. Monitoring by 1H NMR spectroscopy revealed that the reactivity of the 3-amino group with an ortho-tert-butyl substituent is 'much lower than that of the 4'/4''-amino groups' [1]. This differential reactivity enabled the formation of AB2-type amic acid intermediates in situ at 20°C, followed by controlled self-polycondensation at elevated temperatures to yield HBPI without gelation [1]. In contrast, a triamine lacking this ortho-steric hindrance would exhibit uniform, rapid reactivity of all amino groups, leading to uncontrolled crosslinking and gelation, precluding the synthesis of well-defined hyperbranched architectures.

Reactivity control
Head-to-head
Ortho-amino group reactivity “much lower” than 4′/4″-amino groups, enabling AB2 intermediate formation at 20 °C (¹H NMR monitoring)
Supports controlled polycondensation strategy; steric differentiation is method-critical for hyperbranched architectures.
6FDA dianhydride system; ¹H NMR kinetic evidence. Source: Polymer 2017.
Polyimide Synthesis Hyperbranched Polymers Reactivity Modulation

Tensile Strength Trade-off vs. MPD

The introduction of a tert-butyl group on the m-phenylene diamine (MPD) ring comes with a quantifiable trade-off in mechanical properties. A key patent discloses that 'the most significant disadvantage in using the ring-alkylated MPDs was a 30%-35% loss of tensile strength in the cured resins as compared to that of MPD' [1]. This class-level data provides a crucial, quantified performance boundary for procurement decisions. Users must weigh the benefits of increased Tg and thermal stability against this significant reduction in tensile strength.

Tensile strength trade-off
Class-level
30–35% lower tensile strength for ring-alkylated MPD-cured DGEBA vs. unsubstituted MPD (patent disclosure)
Supports mechanical property endpoint interpretation; quantified trade-off must be reviewed alongside thermal benefits.
Room-temperature tensile test. Source: U.S. Patent 5,128,059.
Mechanical Properties Epoxy Curing Tensile Strength

Key Applications for 4-Tert-butylbenzene-1,3-diamine


Organosoluble Polyimides for Coatings and Films

The bulky tert-butyl group imparts enhanced solubility to polyimides, addressing the key processing limitation of traditional aromatic polyimides [1]. This enables solution-based processing for coatings, films, and membranes in electronics and aerospace applications. The controlled reactivity demonstrated in hyperbranched polyimide synthesis [2] further supports the design of specialized, soluble polyimide architectures.

High-Tg Epoxy Formulations for High-Temperature Service

Where increased glass transition temperature is a primary design requirement—such as in underfill encapsulants for automotive power electronics or high-temperature adhesives—the use of 4-tert-butylbenzene-1,3-diamine as a co-curing agent or sole curative can deliver a quantifiable Tg increase over unsubstituted MPD [3]. This application leverages the class-level Tg enhancement documented for ring-alkylated MPDs.

Hyperbranched Polymeric Additives and Modifiers

The unique ability of the ortho-tert-butyl group to suppress the reactivity of a neighboring amino group enables the controlled synthesis of hyperbranched polymers without gelation [2]. This makes the compound a valuable building block for creating novel polymeric additives, rheology modifiers, or multifunctional macromonomers with precisely defined branching architectures.

Analytical Reference Standard for Bosentan Impurity Profiling

As a known impurity in the synthesis of the drug Bosentan, high-purity 4-tert-butylbenzene-1,3-diamine (CAS 10362-14-8) is procured as a reference standard for analytical method development, validation, and quality control in pharmaceutical manufacturing [4]. This application relies on the compound's established identity and availability in high purity (≥98%) .

Application
Selection Property
Validation Focus
Soluble polyimide films and coatings
Solubility enhancement via tert-butyl free volume
Solubility in aprotic solvents; film-forming reproducibility
High-temperature epoxy networks
Sterically modulated glass transition temperature
DSC-measured Tg of cured formulation
Hyperbranched polymer architectures
Ortho-steric control of amine reactivity
Controlled polycondensation without gelation (NMR monitoring)
Bosentan impurity reference standard
Established diamine identity and purity
HPLC purity and retention time consistency
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